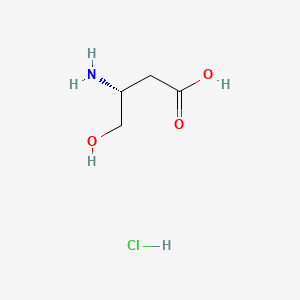

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Übersicht

Beschreibung

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

L-Homoserine hydrochloride is a derivative of the amino acid homoserine . It is involved in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine . Therefore, its primary targets are the enzymes involved in these biosynthetic pathways.

Mode of Action

For instance, it can be acetylated by homoserine transacetylase to form O-acetyl-L-homoserine, a key intermediate in the biosynthesis of methionine .

Biochemical Pathways

L-Homoserine hydrochloride is involved in several biochemical pathways:

- Methionine Biosynthesis : L-Homoserine is converted into O-acetyl-L-homoserine, which is then further processed to form methionine .

- Threonine Biosynthesis : L-Homoserine is also a precursor in the biosynthesis of threonine .

- Isoleucine Biosynthesis : L-Homoserine serves as a starting point for the production of isoleucine .

Biologische Aktivität

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride, also known as (R)-4-Amino-3-hydroxybutanoic acid, is a compound of significant interest in the fields of pharmacology and biochemistry. Its biological activities encompass various physiological processes, making it a valuable subject for research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its structural formula, which includes an amino group and a hydroxyl group attached to a four-carbon backbone. The compound's chemical structure influences its solubility, permeability, and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C4H10ClN1O3 |

| Molecular Weight | 137.58 g/mol |

| Log P (Octanol/Water) | -1.49 |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to its interaction with various receptors and pathways:

- Neuronal Signaling : It acts as a modulator in neurotransmitter systems, particularly influencing the release of gamma-aminobutyric acid (GABA), which plays a crucial role in neuronal inhibition .

- Metabolic Pathways : This compound has been implicated in metabolic enzyme regulation, enhancing energy metabolism during physical exertion and stress .

- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression and apoptosis through modulation of signaling pathways such as MAPK/ERK .

1. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.

Case Study : A study involving rodents demonstrated that treatment with (R)-3-amino-4-hydroxybutanoic acid led to significant improvements in memory retention and learning abilities compared to control groups .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have reported that it exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 11 |

These results suggest potential applications in developing antibacterial agents .

3. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, reducing cytokine production in vitro.

Research Finding : In a controlled study, treatment with the compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines .

Pharmacokinetics

Understanding the pharmacokinetics of (R)-3-amino-4-hydroxybutanoic acid is crucial for determining its therapeutic potential:

Wissenschaftliche Forschungsanwendungen

Neuroscience

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride plays a significant role as a neurotransmitter and is studied for its effects on brain activity. Research has shown its potential in modulating anxiety and mood disorders. It acts on various neurotransmitter systems, making it a candidate for developing treatments for conditions like depression and anxiety disorders .

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in treating neurological conditions. Its structural properties allow it to interact with biological systems effectively, making it a promising candidate for drug formulation aimed at various neurological disorders .

Case Study : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in models of neurodegeneration, indicating its potential utility in developing neuroprotective agents .

Biochemical Research

In biochemical studies, this compound is used to explore metabolic pathways and enzyme interactions. It serves as a substrate or inhibitor in enzymatic reactions, providing insights into cellular functions and disease mechanisms. This application is crucial for understanding metabolic disorders and developing targeted therapies .

Food Industry

This compound is examined for potential applications as a food additive or supplement. Its ability to enhance nutritional profiles makes it appealing in the health and wellness sectors. Studies suggest that it may improve the functional benefits of food products by acting as a flavor enhancer or nutritional supplement .

Cosmetic Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being evaluated for use in skincare products. Its incorporation into cosmetic formulations aims to meet the growing demand for natural ingredients that promote skin health .

Data Table: Applications Overview

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Neuroscience | Modulating brain activity | Potential treatment for anxiety and mood disorders |

| Pharmaceutical Development | Neurological treatments | Neuroprotective effects observed in degeneration models |

| Biochemical Research | Enzymatic reactions | Insights into metabolic pathways |

| Food Industry | Nutritional supplements | Enhances nutritional profiles |

| Cosmetic Formulations | Skincare products | Antioxidant and anti-inflammatory effects |

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-hydroxybutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGZYMNGKDOSJB-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855756 | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196950-52-4, 1245645-62-8 | |

| Record name | 3-Amino-4-hydroxybutyric acid hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196950524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VYM1G0Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.